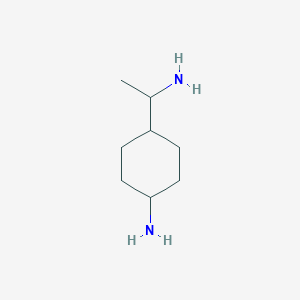
4-(1-Aminoethyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aminoethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines. It is a derivative of cyclohexane, featuring an aminoethyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(1-Aminoethyl)cyclohexanamine can be synthesized through several methods. One common route involves the reductive amination of cyclohexanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Another method involves the hydrogenation of 4-(1-nitroethyl)cyclohexanone using a hydrogenation catalyst like palladium on carbon. This reaction is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-(1-nitroethyl)cyclohexanone. This method is preferred due to its efficiency and scalability. The reaction is conducted in large reactors under controlled conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aminoethyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. These reactions can be conducted under mild to moderate temperatures, depending on the reactivity of the reagents.
Major Products Formed
Oxidation: The major products include cyclohexanone derivatives or carboxylic acids.
Reduction: The major products are secondary amines or fully reduced cyclohexane derivatives.
Substitution: The major products are substituted cyclohexanamine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(1-Aminoethyl)cyclohexanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(1-Aminoethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may inhibit or activate specific signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-(1-Aminoethyl)cyclohexanamine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler derivative of cyclohexane with a single amino group. It is used as an intermediate in the synthesis of various organic compounds.
4-(1-Nitroethyl)cyclohexanamine: A precursor in the synthesis of this compound. It contains a nitro group instead of an amino group.
4-(1-Hydroxyethyl)cyclohexanamine: A derivative with a hydroxyl group, used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H18N2 |
|---|---|
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
4-(1-aminoethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-6(9)7-2-4-8(10)5-3-7/h6-8H,2-5,9-10H2,1H3 |
Clave InChI |
FXWSQNPVILUHOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCC(CC1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


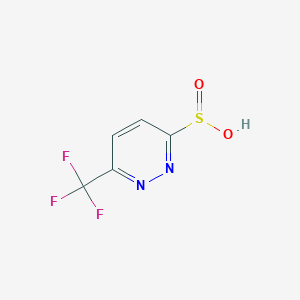

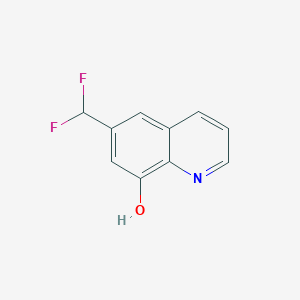
![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
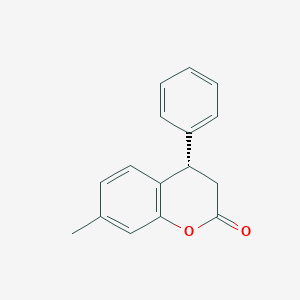
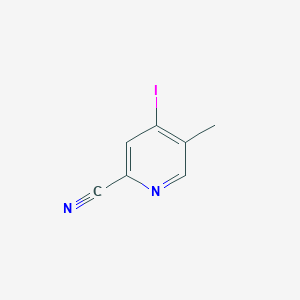


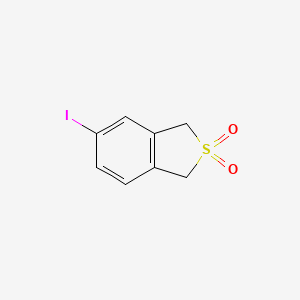
![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)
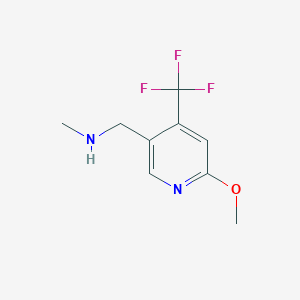
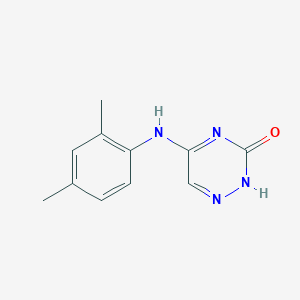
![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
